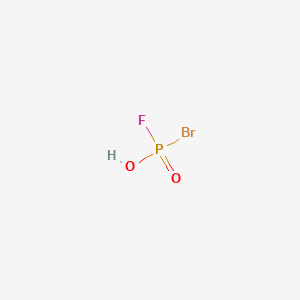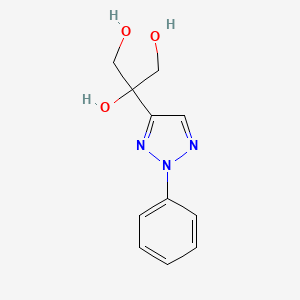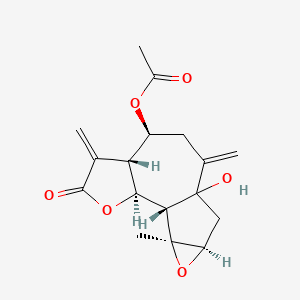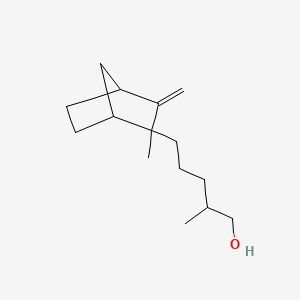
Bicyclo(2.2.1)heptane-2-pentanol, beta,2-dimethyl-3-methylene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo(221)heptane-2-pentanol, beta,2-dimethyl-3-methylene- is a bicyclic compound with a unique structure that includes a bicycloheptane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo(2.2.1)heptane-2-pentanol, beta,2-dimethyl-3-methylene- typically involves the use of specific reagents and conditions to achieve the desired structure. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions, followed by purification steps such as distillation or crystallization to obtain the pure product. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo(2.2.1)heptane-2-pentanol, beta,2-dimethyl-3-methylene- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced to the bicyclic core through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
Bicyclo(2.2.1)heptane-2-pentanol, beta,2-dimethyl-3-methylene- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Bicyclo(2.2.1)heptane-2-pentanol, beta,2-dimethyl-3-methylene- exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact mechanism can vary depending on the context of its use, such as in medicinal chemistry or materials science.
Comparación Con Compuestos Similares
Similar Compounds
Camphene: A related bicyclic compound with similar structural features.
Norbornane: Another bicyclic compound that shares the bicycloheptane core.
Bicyclo(2.2.1)heptane: The parent compound without the additional functional groups.
Uniqueness
Bicyclo(2.2.1)heptane-2-pentanol, beta,2-dimethyl-3-methylene- is unique due to its specific functional groups and the resulting chemical properties. These features distinguish it from other similar compounds and contribute to its diverse applications in various fields.
Propiedades
Número CAS |
34289-89-9 |
|---|---|
Fórmula molecular |
C15H26O |
Peso molecular |
222.37 g/mol |
Nombre IUPAC |
2-methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pentan-1-ol |
InChI |
InChI=1S/C15H26O/c1-11(10-16)5-4-8-15(3)12(2)13-6-7-14(15)9-13/h11,13-14,16H,2,4-10H2,1,3H3 |
Clave InChI |
XIWCAVKLPUJHOO-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCC1(C2CCC(C2)C1=C)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


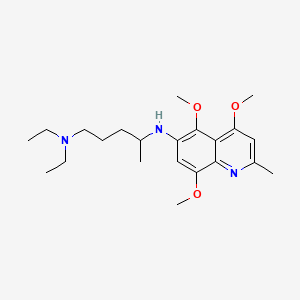

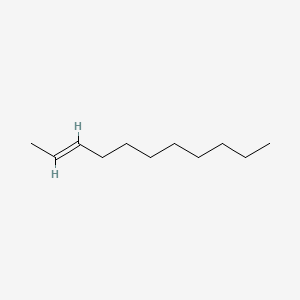
![Spiro[bicyclo[3.3.1]nonane-3,2'-oxirane]](/img/structure/B14696040.png)
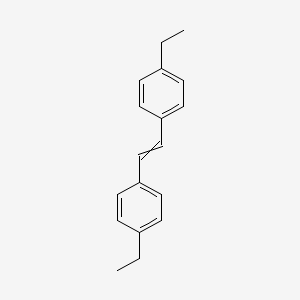



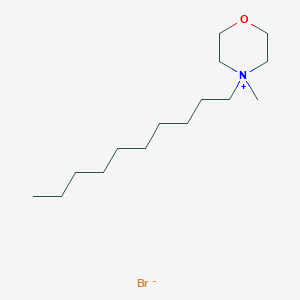
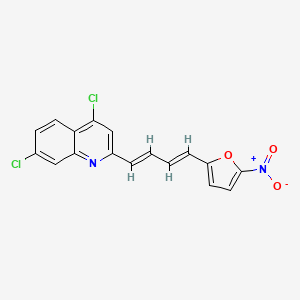
![Methyl 12-[(methanesulfonyl)oxy]octadec-9-enoate](/img/structure/B14696081.png)
